molecular formula C11H7F3N2O2S B2999615 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 477864-72-5

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B2999615
CAS No.: 477864-72-5
M. Wt: 288.24
InChI Key: ORBKPRWJUDTFAT-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a chemical compound that belongs to the class of thiadiazoles . Thiadiazoles are heterocyclic compounds that have been widely used in the synthesis of various bioactive compounds . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .


Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. These reactions can lead to the formation of a wide range of bioactive compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Thiadiazole derivatives, including those similar to 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, have been synthesized through various innovative methods, reflecting their importance in chemical research for their diverse applications. For example, a method involving intramolecular oxidative S-N bond formation of imidoyl thioureas by phenyliodine(III) bis(trifluoroacetate) showcases an efficient synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. This protocol is highlighted by its metal-free approach, broad substrate scope, very short reaction times, good to excellent yields, and simple starting materials (Mariappan et al., 2016).

Material Science and Photophysical Properties

In material science, thiadiazole derivatives have been utilized in the development of novel materials with potential applications in electronics and photonics. For instance, the synthesis and photophysical properties of 5-N-Arylamino-4-methylthiazoles obtained from direct C–H Arylations and Buchwald–Hartwig aminations of 4-Methylthiazole have been explored, demonstrating their application in creating materials with unique optical properties (Murai et al., 2017).

Theoretical Studies

Theoretical studies have also been conducted on thiadiazole derivatives to understand their electronic structure, spectral features, and potential applications. For example, detailed structural, electronic, and spectroscopic studies using density functional theory have been performed on 4-methylthiadiazole-5-carboxylic acid. These studies provide insights into the stability, molecular properties, and non-linear optical properties of thiadiazole derivatives, contributing to the design of new materials and compounds with desired properties (Singh et al., 2019).

Future Directions

Thiadiazole derivatives, including “3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate”, have shown significant therapeutic potential. Future research could focus on exploring their potential applications in the treatment of various diseases, as well as optimizing their synthesis and improving their safety profile .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 4-methylthiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2S/c1-6-9(19-16-15-6)10(17)18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBKPRWJUDTFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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